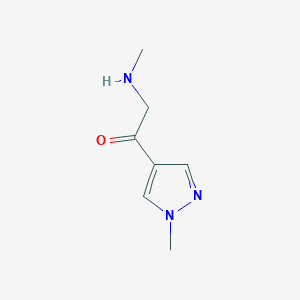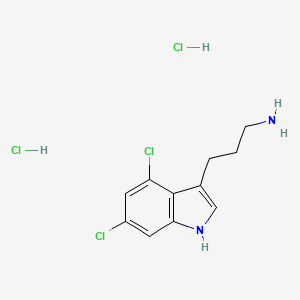
3-Methyl-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-dimethylaminoazobenzene is a member of the azobenzene class of compounds, characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Studied for its effects on cellular processes and its potential as a mutagen.
Medicine: Investigated for its role in inducing liver carcinogenesis in experimental models.
Industry: Utilized in the production of colored materials and as a chemical intermediate in various synthetic processes
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-dimethylaminoazobenzene involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing carcinogenesis. The compound primarily targets liver cells and affects various molecular pathways involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
4-Dimethylaminoazobenzene: Similar in structure but lacks the methyl group at the 3-position.
Methyl orange: Another azobenzene derivative used as a pH indicator.
4-Aminoazobenzene: Contains an amino group instead of a dimethylamino group
Uniqueness: 3-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce liver carcinogenesis makes it a valuable tool in cancer research, distinguishing it from other azobenzene derivatives .
Propiedades
Número CAS |
3732-90-9 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
FMDTUZFOCQKSFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)






![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)


